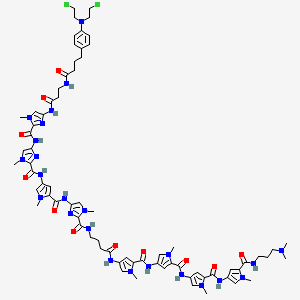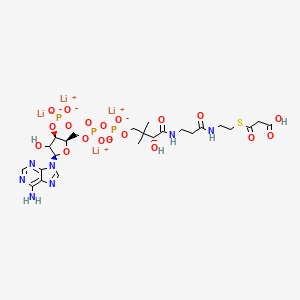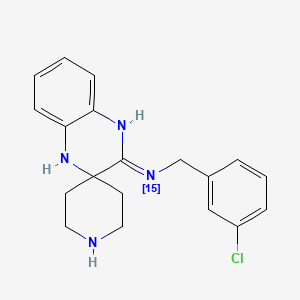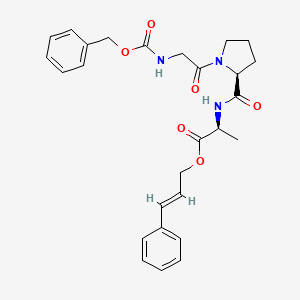
Cbz-Gly-Pro-Ala-O-cinnamyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Gly-Pro-Ala-O-cinnamyl is a small peptide compound that targets beta-secretase 1 (BACE-1) and acetylcholinesterase (AChE). It has shown neuroprotective effects and is being studied for its potential use in treating Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Pro-Ala-O-cinnamyl typically involves the stepwise assembly of the peptide chain using standard peptide coupling reagents and protecting groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. The final step involves the coupling of the peptide with cinnamyl alcohol under specific conditions .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Gly-Pro-Ala-O-cinnamyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the peptide structure.
Substitution: The compound can undergo substitution reactions, particularly at the cinnamyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for deprotection and reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected peptides .
Wissenschaftliche Forschungsanwendungen
Cbz-Gly-Pro-Ala-O-cinnamyl has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is studied for its interactions with enzymes like BACE-1 and AChE.
Medicine: It shows potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its neuroprotective effects.
Industry: The compound can be used in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Cbz-Gly-Pro-Ala-O-cinnamyl exerts its effects by inhibiting the activity of BACE-1 and AChE. BACE-1 is involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting BACE-1, the compound reduces the formation of amyloid-beta plaques. Additionally, the inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-Gly-Pro-Ala-OH: A similar peptide without the cinnamyl group, used for studying peptide synthesis.
Cbz-Gly-Pro-Phe-OH: Another peptide with a different amino acid sequence, used for enzyme inhibition studies.
Cbz-Gly-Pro-Val-OH: A peptide with a valine residue, used in research on peptide interactions.
Uniqueness
Cbz-Gly-Pro-Ala-O-cinnamyl is unique due to its dual inhibition of BACE-1 and AChE, making it a promising candidate for Alzheimer’s disease research. Its neuroprotective effects and ability to target multiple pathways set it apart from other similar peptides .
Eigenschaften
Molekularformel |
C27H31N3O6 |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
[(E)-3-phenylprop-2-enyl] (2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C27H31N3O6/c1-20(26(33)35-17-9-14-21-10-4-2-5-11-21)29-25(32)23-15-8-16-30(23)24(31)18-28-27(34)36-19-22-12-6-3-7-13-22/h2-7,9-14,20,23H,8,15-19H2,1H3,(H,28,34)(H,29,32)/b14-9+/t20-,23-/m0/s1 |
InChI-Schlüssel |
ACGFJWHKVUDXGC-NYBQNWPCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC/C=C/C1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)OCC=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


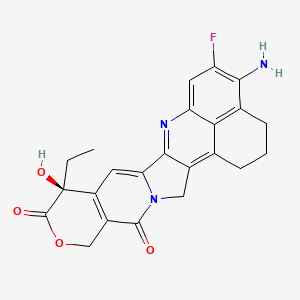
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
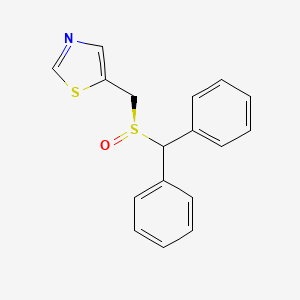
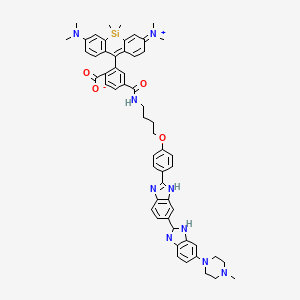
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
